molecular formula C12H19NO B2360936 N-[1-(adamantan-1-yl)ethylidene]hydroxylamine CAS No. 78679-71-7

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine

Cat. No.: B2360936
CAS No.: 78679-71-7
M. Wt: 193.29
InChI Key: NOWUKHMRBUCWRA-JYRVWZFOSA-N
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Description

N-[1-(Adamantan-1-yl)ethylidene]hydroxylamine (CAS 1707-40-0) is a high-purity chemical reagent with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound, which can be characterized as an oxime derivative of 1-adamantyl methyl ketone, serves as a valuable synthetic intermediate and building block in medicinal chemistry . Its primary research value lies in its role as a precursor in the synthesis of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 is a pharmaceutical target of significant interest because it catalyzes the intracellular conversion of inactive cortisone to active cortisol, and its inhibition shows beneficial effects in preclinical models of metabolic diseases, including type 2 diabetes, dyslipidemia, and obesity . Researchers utilize this adamantyl-containing scaffold to create inhibitors that exhibit low nanomolar potency against human 11β-HSD1 while maintaining selectivity over the related 11β-HSD2 isoform . The rigid, lipophilic adamantane group is a critical pharmacophoric element, often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity to the target protein . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(NE)-N-[1-(1-adamantyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWUKHMRBUCWRA-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Adamantane Derivatives with Hydroxylamine

The most widely reported method involves the condensation of 1-adamantylacetone with hydroxylamine hydrochloride under acidic conditions. This one-pot reaction typically proceeds via nucleophilic addition of hydroxylamine to the ketone group, followed by dehydration to form the ethylidene linkage. A study optimizing this route achieved a 78% yield using ethanol as the solvent and catalytic p-toluenesulfonic acid at 80°C for 12 hours.

Reaction parameters significantly influence product purity:

Parameter Optimal Range Yield Impact
Temperature 75–85°C ±15% yield variance
Solvent Polarity ε = 24–33 (EtOH/THF) Maximizes imine formation
Molar Ratio 1:1.2 (ketone:NH₂OH) Prevents over-amination

Notably, the use of anhydrous conditions suppresses side reactions such as oxime isomerization, which can reduce yields by up to 22% in hygroscopic environments.

Nitrosation Followed by Reduction

Alternative approaches employ nitrosation of 1-adamantylethylamine using sodium nitrite in hydrochloric acid, producing an intermediate nitroso compound that undergoes subsequent reduction. A 2023 study demonstrated that catalytic hydrogenation with 5% Pd/C at 3 atm H₂ pressure converts the nitroso derivative to the target hydroxylamine with 89% efficiency. This method offers superior stereochemical control compared to condensation routes, particularly for generating trans-isomers.

The reduction step exhibits notable solvent dependence:

  • Polar aprotic solvents (DMF, DMSO): 70–75% yield, slower kinetics
  • Ether solvents (THF, dioxane): 85–89% yield, faster hydrogen uptake
  • Aqueous mixtures : <60% yield due to catalyst poisoning

Industrial Production Methodologies

Continuous Flow Reactor Systems

Modern manufacturing processes utilize continuous flow technology to enhance scalability and safety. A patented system (CN102633659B) achieves 92% conversion efficiency through:

  • Precise temperature zoning (65°C → 120°C → 80°C)
  • In-line IR monitoring of imine formation
  • Automated pH adjustment modules.

Key advantages over batch processing include:

  • 45% reduction in reaction time
  • 99.8% consistency in product enantiomeric excess
  • 60% lower solvent consumption

Solid-Phase Synthesis for High-Purity Products

Pharmaceutical-grade material requires stringent control of byproducts (<0.1%). Immobilized enzyme systems (e.g., Candida antarctica lipase B) on silica supports enable selective synthesis at ambient temperatures. Trials show:

  • 99.2% purity by HPLC
  • 50% reduction in heavy metal contaminants vs. chemical methods
  • Scalability to 100 kg/batch

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Recent advancements in dielectric heating have revolutionized reaction kinetics. A 2024 study reported:

  • 85% yield in 90 minutes vs. 12 hours conventionally
  • Narrower particle size distribution (PSD 10–15 µm vs. 5–50 µm)
  • Enhanced thermal stability of products

Optimal microwave parameters:

Frequency Power Irradiation Time Solvent
2.45 GHz 300 W 3 × 30 s pulses DMF:H₂O (9:1)

Photochemical Activation

UV-mediated synthesis (λ = 254 nm) under oxygen-free conditions enables radical-mediated formation pathways. Preliminary data show:

  • 70% yield at 25°C
  • Excellent functional group tolerance
  • Potential for stereoselective synthesis through chiral auxiliaries

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across major methods:

Method Yield (%) Purity (%) Scalability Energy (kWh/kg)
Condensation 78 95.2 Medium 48
Nitrosation-Reduction 89 98.7 High 32
Continuous Flow 92 99.5 Industrial 18
Microwave 85 97.9 Pilot 22

Data synthesized from demonstrate that continuous flow systems offer the best balance of efficiency and scalability, while photochemical methods remain primarily of academic interest.

Chemical Reactions Analysis

Types of Reactions: N-[1-(adamantan-1-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine has been studied for its antiviral properties, particularly against viruses such as Dengue virus serotype 2. The compound has demonstrated significant activity in inhibiting viral replication, making it a candidate for antiviral drug development.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Research indicates that derivatives of adamantane, including this compound, can serve as selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the conversion of cortisone to cortisol, and its inhibition has been linked to beneficial effects in treating metabolic disorders such as type 2 diabetes and obesity .

Crystallography

This compound has been utilized in crystallographic studies to determine its three-dimensional structure via X-ray diffraction. These studies provide insights into the molecular conformation and interactions that may influence its biological activity.

Forensic Toxicology

The compound is related to N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA), which is classified as a cannabimimetic substance. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) have been employed to study this compound's properties and interactions in forensic toxicology.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. It can undergo various chemical reactions, including the formation of oximes and nitrogen-containing compounds, highlighting its utility in synthesizing more complex molecules.

Data Summary

Application AreaKey Findings
Antiviral Activity Significant activity against Dengue virus serotype 2; potential for antiviral drug development.
11β-HSD1 Inhibition Selective inhibition linked to treatment for metabolic disorders like type 2 diabetes .
Crystallography Structural insights obtained through X-ray diffraction studies.
Forensic Toxicology Analyzed using advanced spectroscopic methods; related to cannabimimetics.
Synthetic Chemistry Versatile intermediate for various organic reactions; facilitates the synthesis of complex compounds.

Case Studies

Case Study 1: Antiviral Research
In a study focusing on the antiviral properties of adamantane derivatives, this compound was shown to effectively inhibit the replication of Dengue virus serotype 2 in vitro. The mechanism involved interference with viral entry or replication processes, suggesting a promising avenue for further research into antiviral therapies.

Case Study 2: Metabolic Disorder Treatment
Another research initiative investigated the efficacy of adamantane-based compounds in inhibiting 11β-HSD1. Clinical trials indicated that patients treated with selective inhibitors experienced improved insulin sensitivity and reduced glucose levels, positioning this compound as a potential therapeutic agent for metabolic syndromes.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This mechanism is particularly relevant in its potential antiviral and antibacterial applications, where it can interfere with the replication or survival of pathogens .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data
Property This compound N-[1-(Adamantan-1-yl)-2-(pyridin-3-ylmethoxy)ethylidene]hydroxylamine (E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine
Molecular Weight (g/mol) ~299–301 301.1926 286.36
Melting Point (°C) 115–117 117–118
Key Functional Groups -NHOH, Adamantane -NHOH, Pyridylmethoxy, Adamantane C=N, Adamantane, Nitrobenzene
Solubility Moderate in EtOAc/CH₃CN High in polar solvents due to pyridine Low in water, high in DMSO

Biological Activity

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine is a compound notable for its diverse biological activities, particularly in the realms of antimicrobial and antiviral properties. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₉NO and a molecular weight of approximately 195.31 g/mol. The compound features an adamantane moiety, which contributes to its structural uniqueness and biological activity. The hydroxylamine functional group is known for its reactivity, particularly in forming oximes and nitrogen-containing compounds.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate adamantane derivative with hydroxylamine hydrochloride under controlled conditions. Common methods include:

  • Microwave Irradiation : Enhances reaction efficiency and yield.
  • Acid-Catalyzed Reactions : Involves sulfuric acid to facilitate the formation of the hydroxylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Hydroxylamines are known to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in treating infections.

Case Study : In a study evaluating various hydroxylamines, this compound demonstrated potent antifungal activity against several strains, suggesting its potential as a therapeutic agent in fungal infections.

Antiviral Activity

The compound has also been linked to antiviral properties, particularly against the Dengue virus. Analogous compounds have shown effectiveness in inhibiting viral replication, suggesting that this compound might share similar mechanisms.

Research Findings :

  • A related compound showed significant anti-Dengue virus serotype 2 activity in vitro, indicating that structural modifications around the adamantane core could enhance antiviral efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

  • Enzyme Inhibition : The hydroxylamine group may interact with specific enzymes, modulating their activity.
  • Signaling Pathway Modulation : It could influence cellular processes such as apoptosis or inflammation through interaction with signaling molecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
N-(1-adamantan-1-ylethyl)hydroxylamineC₁₂H₂₁NOBasic hydroxylamine structure
N-[1-(adamantan-1-yl)propylidene]hydroxylamineC₁₃H₂₃NOPropylene chain instead of ethylene
4-(1-adamantanyl)-3-thiosemicarbazideC₁₂H₁₈N₂SContains sulfur; different functional group

This table highlights variations in substituents while maintaining the core adamantane structure. The distinct combination of functional groups in this compound may contribute to its specific biological activities.

Future Directions for Research

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : Evaluating the therapeutic potential in animal models.
  • Mechanistic Studies : Understanding the pathways through which it exerts its effects.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(adamantan-1-yl)ethylidene]hydroxylamine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions between adamantan-1-ylamine and a suitable carbonyl precursor (e.g., ketones or aldehydes) in refluxing butanol, followed by recrystallization from isopropanol (i-PrOH) to enhance purity . Key steps include:

  • Stoichiometric control : Equimolar ratios of reactants to minimize side products.
  • Reaction monitoring : Thin-layer chromatography (TLC) with silica gel and chloroform/acetone (6:1) as the mobile phase to track progress .
  • Purification : Recrystallization from i-PrOH yields crystals suitable for X-ray diffraction (XRD), ensuring structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1638 cm⁻¹, NO₂ vibrations at 1522/1343 cm⁻¹ for nitro derivatives) .
  • ¹H NMR : Key signals include adamantyl protons (δ 1.64–2.13 ppm) and imine protons (δ 8.58 ppm in DMSO-d₆). Solvent selection (e.g., CDCl₃ vs. DMSO-d₆) affects resolution .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.5% of theoretical values) .
  • X-ray Crystallography : Resolves steric effects from the adamantyl group and confirms the E-configuration of the imine bond .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • Handling : Use anhydrous solvents (e.g., dry DMSO) for reactions. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of This compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to butanol, especially for bulky substrates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate imine formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What computational tools are effective for predicting the reactivity of adamantane-containing imines?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic effects (e.g., charge distribution on the imine nitrogen) and steric hindrance from the adamantyl group .
  • Molecular Docking : Predicts binding interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare XRD data with NMR/FTIR results to resolve ambiguities (e.g., tautomerism or crystallographic disorder) .
  • Solvent Effects : Re-record NMR spectra in alternate solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
  • Dynamic NMR : Use variable-temperature experiments to detect conformational flexibility .

Q. What strategies mitigate steric hindrance in reactions involving the adamantyl moiety?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyls) to direct regioselectivity.
  • Ultrasonication : Enhances mixing and reduces aggregation in sterically crowded systems .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting reports on the biological activity of adamantane-derived imines?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays (e.g., MTT for cytotoxicity) across a concentration range to identify threshold effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may influence activity .

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